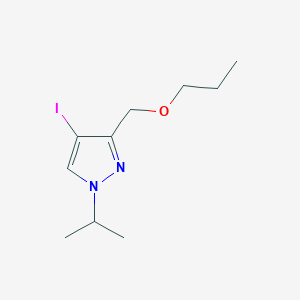

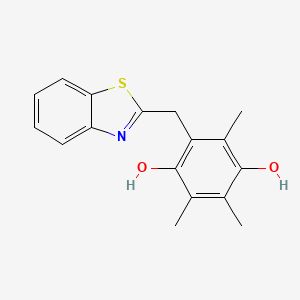

![molecular formula C22H17F3N2OS B2821098 Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 919712-26-8](/img/structure/B2821098.png)

Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple aromatic rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .科学的研究の応用

Anticancer Agent Synthesis

Naphthalen-2-yl derivatives have been explored in the synthesis of compounds with potential anticancer properties. For instance, a study synthesized a compound closely related to the naphthalen-2-yl family, which was then evaluated for its anticancer efficacy (Gouhar & Raafat, 2015).

Apoptosis Induction

These compounds have also been identified as potent inducers of apoptosis. A research discovered that a series of naphthalen-4-yl(phenyl)methanones, closely related to the chemical , were effective in inducing apoptosis in cell-based assays (Jiang et al., 2008).

Anticonvulsant Activity

Naphthalen-2-yl derivatives have been used in the design of compounds for anticonvulsant activities. For example, a study involved the synthesis of novel semicarbazones based on naphthalen-2-yl derivatives for potential anticonvulsant effects (Rajak et al., 2010).

Chemical Reaction Studies

Research has been conducted on the chemical reactions involving naphthalene derivatives. For instance, the reaction of naphthalene-2,3-dicarbaldehyde with cyanide was studied to understand the unique oxidative condensation products formed (Mcgill et al., 2005).

Material Science Applications

In material science, naphthalen-2-yl derivatives have been used in synthesizing new compounds for various applications, such as in the production of polyamides with enhanced thermal stability (Mehdipour‐Ataei et al., 2005).

Photostabilizing Agents in Dyeing

These compounds have been incorporated into the synthesis of fluorescent monoazo disperse dyes, enhancing photostability and inducing fluorescence properties in the dyes (Jadhav et al., 2018).

Fuel Cell Technology

Sulfonated naphthalene dianhydride based polyimide copolymers, related to the naphthalen-2-yl structure, have been studied for their potential in proton-exchange-membrane fuel cells, demonstrating promising properties for this application (Einsla et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2OS/c23-22(24,25)19-9-5-15(6-10-19)14-29-21-26-11-12-27(21)20(28)18-8-7-16-3-1-2-4-17(16)13-18/h1-10,13H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSERSZBIWQNMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

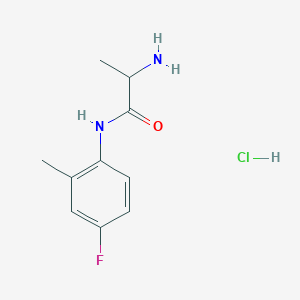

![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)

![(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2821023.png)

![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)

![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)

![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2821034.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)

![2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2821039.png)